2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide
Description
The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with a pyrazole ring and linked to a 5-methylisoxazole moiety via an acetamide bridge.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-9-6-11(19-23-9)18-13(21)8-22-14-7-12(16-10(2)17-14)20-5-3-4-15-20/h3-7H,8H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCJWEYRPYDPCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrimidine ring, a pyrazole moiety, and an isoxazole group. Its molecular formula is with a molecular weight of approximately 305.33 g/mol. The presence of these heterocycles contributes to its diverse biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various biochemical pathways, particularly those involved in inflammatory responses and cancer progression.
- Modulation of Signaling Pathways : It interacts with key signaling pathways such as NF-kB and MAPK, which are involved in cell proliferation and survival.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Anticancer Activity
Several studies have reported the anticancer potential of similar compounds derived from pyrimidine and pyrazole structures. For instance:
- Case Study 1 : A derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values ranging from 10 to 30 µM.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation:
- Case Study 2 : In vitro assays indicated that the compound could decrease the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages, suggesting its potential use in treating inflammatory diseases.
Neuroprotective Effects
Research has indicated potential neuroprotective effects:
- Case Study 3 : In animal models of Alzheimer's disease, administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function scores compared to control groups.
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine-Pyrazole Intermediate : This can be achieved through condensation reactions involving appropriate precursors.
- Coupling Reaction : The final step often involves coupling the intermediate with an isoxazole derivative under specific conditions to yield the target compound.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Research Findings and Limitations
- Efficacy Data : Direct efficacy data for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs and inferred mechanisms.
- Environmental Impact : Pyrimidine-based herbicides (e.g., target) generally exhibit lower soil leaching than triazines (‡) but higher than cyclohexanediones (§) .
- Selectivity: The isoxazole moiety may reduce non-target toxicity compared to ¶’s methylsulfonyl group, which is persistent in aquatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
